molecular formula C16H16Cl2 B11937515 (1,4-Dichloro-4-phenylbutyl)benzene CAS No. 3617-23-0

(1,4-Dichloro-4-phenylbutyl)benzene

Katalognummer: B11937515
CAS-Nummer: 3617-23-0
Molekulargewicht: 279.2 g/mol
InChI-Schlüssel: QYIFNWPLJITPJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,4-Dichloro-4-phenylbutyl)benzene is an organic compound with the molecular formula C16H16Cl2 It is a derivative of benzene, where the benzene ring is substituted with a 1,4-dichloro-4-phenylbutyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Dichloro-4-phenylbutyl)benzene typically involves the chlorination of a precursor compound. One common method is the chlorination of 4-phenylbutylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(1,4-Dichloro-4-phenylbutyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of 1,4-diphenylbutane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Major products are benzoic acid derivatives.

    Reduction Reactions: The primary product is 1,4-diphenylbutane.

Wissenschaftliche Forschungsanwendungen

(1,4-Dichloro-4-phenylbutyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (1,4-Dichloro-4-phenylbutyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dichlorobenzene: A simpler compound with two chlorine atoms on the benzene ring.

    4-Phenylbutylbenzene: A related compound without the chlorine substituents.

    1,4-Diphenylbutane: A reduction product of (1,4-Dichloro-4-phenylbutyl)benzene.

Uniqueness

This compound is unique due to the presence of both chlorine and phenylbutyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

3617-23-0

Molekularformel

C16H16Cl2

Molekulargewicht

279.2 g/mol

IUPAC-Name

(1,4-dichloro-4-phenylbutyl)benzene

InChI

InChI=1S/C16H16Cl2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI-Schlüssel

QYIFNWPLJITPJZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.